molecular formula C22H20ClN7O B2628842 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 920228-44-0

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone

Katalognummer: B2628842
CAS-Nummer: 920228-44-0
Molekulargewicht: 433.9
InChI-Schlüssel: QMAOKDFLPOXEQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazolo-pyrimidine derivative featuring a 4-chlorophenyl group at position 3 of the triazole ring, a piperazine linker at position 7 of the pyrimidine core, and a p-tolyl (4-methylphenyl) methanone moiety. Its molecular structure integrates a heterocyclic scaffold known for pharmacological relevance, particularly in kinase inhibition and receptor modulation . The chlorine substituent enhances lipophilicity and metabolic stability, while the p-tolyl group contributes to π-π stacking interactions in biological targets. Synthetic routes typically involve nucleophilic substitution or coupling reactions, as seen in analogous triazolo-pyrimidine derivatives .

Eigenschaften

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O/c1-15-2-4-16(5-3-15)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)18-8-6-17(23)7-9-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAOKDFLPOXEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and a suitable pyrimidine derivative.

    Attachment of the Piperazine Ring: The triazolopyrimidine core is then reacted with piperazine under controlled conditions to form the desired intermediate.

    Introduction of the p-tolyl Group: The final step involves the reaction of the intermediate with p-tolylmethanone under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the p-tolyl group.

    Reduction: Reduction reactions may target the triazolopyrimidine core or the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the chlorophenyl ring.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects. In vitro studies have demonstrated its ability to inhibit tumor growth in xenograft models and induce apoptosis in cancer cells. This makes it a promising candidate for developing new anticancer therapies.

Antibacterial and Antifungal Activity

The compound also shows moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, as well as antifungal activity against various fungal strains. These properties suggest potential applications in treating infections.

Case Studies and Research Findings

Several studies have documented the biological activity of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone:

  • Antitumor Studies : A study demonstrated that the compound effectively inhibits cell proliferation in multiple cancer lines by targeting CDK2. It was shown to significantly reduce tumor size in animal models.
  • Pharmacokinetics : The pharmacokinetic profile suggests that this compound can penetrate cell membranes effectively, which is crucial for its intracellular action.
  • Broad Spectrum Activity : The compound's ability to act against both bacterial and fungal infections highlights its potential as a multi-faceted therapeutic agent.

Comparative Analysis of Biological Activities

Activity Type Target Pathway/Organism Effectiveness
AntitumorCDK2/cyclin A2 pathwaySignificant inhibition of cancer cell growth
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
AntifungalVarious fungal strainsEffective

Wirkmechanismus

The mechanism of action of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. This can lead to changes in cellular signaling and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triazolo-Pyrimidine Derivatives with Varied Aromatic Substituents

A closely related analog, {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7), replaces the p-tolyl group with a 4-(trifluoromethyl)phenyl moiety. Key differences include:

Property Target Compound Trifluoromethyl Analog
Molecular Formula C₂₆H₂₃ClN₆O C₂₆H₂₁F₃N₆O
Molecular Weight 482.96 g/mol 498.48 g/mol
Substituent Electronic Effect Electron-donating (p-tolyl) Electron-withdrawing (CF₃)
LogP (Predicted) ~3.8 (moderate lipophilicity) ~4.2 (higher lipophilicity)

The trifluoromethyl group increases electronegativity and metabolic resistance but may reduce solubility compared to the p-tolyl variant. This modification could enhance target affinity in hydrophobic binding pockets .

Quinoline-Based Piperazine Derivatives

The compound (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (EI-MS: 393 M⁺) shares a piperazine-methanone backbone but replaces the triazolo-pyrimidine core with a quinoline system. Key contrasts include:

Property Target Compound Quinoline Analog
Core Structure Triazolo-pyrimidine Quinoline
Aromatic System Fused triazole-pyrimidine Bicyclic quinoline
Chlorine Position 4-Chlorophenyl on triazole 7-Chloro on quinoline
NMR Shifts (Aromatic Protons) δ 6.87–8.76 (triazolo-pyrimidine) δ 7.50–8.76 (quinoline)

However, the triazolo-pyrimidine core in the target compound offers greater rigidity, which may improve selectivity in enzyme inhibition .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s triazolo-pyrimidine core is synthesized via cyclocondensation, similar to methods used for quinoline derivatives, but requires precise control to avoid byproducts from competing triazole formations .
  • Spectroscopic Differentiation: The target compound’s ¹H-NMR spectrum would display distinct aromatic proton signals (δ ~6.8–8.8 ppm) compared to the quinoline analog’s downfield-shifted quinoline protons (δ ~7.5–8.8 ppm) .

Biologische Aktivität

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone is a synthetic derivative that incorporates a piperazine moiety and a triazole-pyrimidine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C23H22ClN7OC_{23}H_{22}ClN_{7}O, with a molecular weight of approximately 486.88 g/mol. The presence of the 4-chlorophenyl and p-tolyl groups contributes to its lipophilicity, which is crucial for biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antitumor , antibacterial , and antifungal properties. Below is a summary of the findings:

Antitumor Activity

  • A study indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including those derived from breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of key signaling pathways such as PI3K/Akt and MAPK .

Antibacterial Activity

  • The synthesized compounds demonstrated moderate to strong antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, indicating potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

  • In vitro assays showed that this compound could inhibit the growth of Candida albicans and Aspergillus niger, with MIC values comparable to those of established antifungal agents. The proposed mechanism involves disruption of fungal cell membrane integrity .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityResults
Triazole DerivativesAntitumorSignificant cytotoxicity in cancer cell lines
Piperazine AnaloguesAntibacterialMICs between 8-32 µg/mL against gram-positive bacteria
Quinazoline DerivativesAntifungalEffective against Candida albicans with MIC values similar to standard treatments

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Compounds in this class often inhibit enzymes critical for tumor growth and bacterial survival.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant aspect of its antitumor activity.
  • Membrane Disruption : For antifungal activity, these compounds can disrupt the integrity of fungal cell membranes.

Q & A

Q. What synthetic strategies are optimal for constructing the triazolo[4,5-d]pyrimidine core in this compound?

The triazolo[4,5-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, nitroarene reductive cyclization using palladium catalysts and formic acid derivatives as CO surrogates has been reported for analogous heterocycles . Key steps include:

  • Nucleophilic substitution at the pyrimidine C7 position with piperazine derivatives.
  • Triazole ring formation via Huisgen 1,3-dipolar cycloaddition or thermal cyclization of hydrazonoyl chlorides with nitriles .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and crystallization (DMF/EtOH) for high-purity yields.

Q. How can structural characterization be rigorously performed for this compound?

Use a combination of:

  • Single-crystal X-ray diffraction to confirm bond lengths/angles (e.g., C–N bond distances in the triazole ring average 1.34 Å, consistent with aromaticity) .
  • Spectroscopic methods :
  • ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons integrate for 9H in the 4-chlorophenyl and p-tolyl groups).
  • HRMS for molecular ion confirmation (e.g., [M+H]⁺ calculated within 0.1 ppm error).
    • Elemental analysis (C, H, N) to validate purity (>98%) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Prioritize assays based on structural analogs:

  • NADPH oxidase inhibition : Measure ROS production in white blood cells using luminol-based chemiluminescence (IC₅₀ comparison to VAS2870, a triazolopyrimidine inhibitor) .
  • Kinase profiling : Screen against kinase panels (e.g., EGFR, PI3K) due to the compound’s resemblance to ATP-competitive inhibitors .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl and p-tolyl groups influence reactivity and binding?

  • Steric effects : The 4-chlorophenyl group at C3 may hinder rotation, stabilizing planar conformations critical for π-π stacking in enzyme active sites .
  • Electronic effects : Chlorine’s electron-withdrawing nature enhances electrophilicity at C7, facilitating nucleophilic substitution with piperazine. The p-tolyl group’s electron-donating methyl improves solubility without disrupting aromatic interactions .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and frontier molecular orbitals .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Case example : If a triazolopyrimidine analog shows ROS inhibition in WBCs but no effect in another assay, consider:
  • Redox environment : Cellular glutathione levels may reduce compound efficacy.
  • Metabolic stability : LC-MS/MS can detect degradation products (e.g., demethylation of p-tolyl).
  • Off-target effects : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended targets .

Q. What methodologies optimize pharmacokinetic properties without altering core pharmacophores?

  • Prodrug strategies : Introduce hydrolyzable esters at the piperazine nitrogen to enhance bioavailability.
  • Metabolic blocking : Fluorine substitution at metabolically labile positions (e.g., para to chlorine) reduces CYP450-mediated oxidation .
  • Solubility enhancement : Co-crystallization with sulfonic acids (e.g., camphorsulfonic acid) improves aqueous solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.